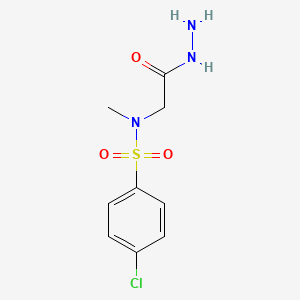![molecular formula C19H17N3O4S B2359290 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034414-22-5](/img/structure/B2359290.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Syntheses and Electrochromic Properties
A study conducted by Aydın and Kaya (2013) explored the synthesis of compounds including thiophene and their electrochromic properties. These compounds were coated onto an indium tin oxide surface and their spectroelectrochemical and electrochromic properties were investigated. This research provides insights into the potential application of such compounds in electrochromic devices (Aydın & Kaya, 2013).
Polymer Synthesis and Properties
Pandule et al. (2014) synthesized conducting polymers based on pyrrole derivatives, which included the structural components of thiophene. The study examined their UV–visible absorption bands and electrical conductivity, indicating their potential use in electronic applications (Pandule et al., 2014).
Anticancer Activity
Haridevamuthu et al. (2023) investigated the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells. The study revealed the potential of these compounds in inducing apoptosis and cell cycle arrest in laryngeal cancer cells, suggesting their application in cancer therapy (Haridevamuthu et al., 2023).
In Silico Drug-likeness and Antimicrobial Activity
Pandya et al. (2019) synthesized and characterized a library of compounds related to 1H-pyrrole-3-carboxylic acids. The compounds were evaluated for their in silico ADME prediction properties and in vitro antimicrobial activities, demonstrating their potential as antimicrobial agents (Pandya et al., 2019).
Optical and Electronic Properties
A study by Sun and Jin (2017) on derivatives of 1,3,4-oxadiazole)benzene, including thiophene, investigated their optical, electronic, and charge transport properties. The findings suggest these derivatives are promising candidates for OLEDs and other electronic applications (Sun & Jin, 2017).
Synthesis of Pyrroles and BODIPY Fluorophores
Schmidt et al. (2009) synthesized 2-(benzo[b]thiophene-3-yl)pyrroles and a new BODIPY fluorophore. The synthesized pyrroles exhibited promising optical properties, and the BODIPY fluorophore showed intense fluorescence emission, indicating their potential in the development of new fluorophores and optical materials (Schmidt et al., 2009).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-17(8-12-1-2-15-16(7-12)25-11-24-15)22-5-3-13(9-22)18-20-19(26-21-18)14-4-6-27-10-14/h1-2,4,6-7,10,13H,3,5,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYCKWLTZPFQNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


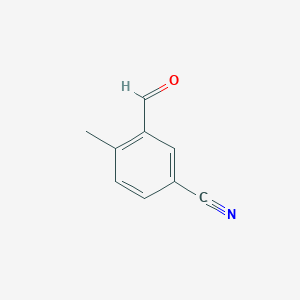
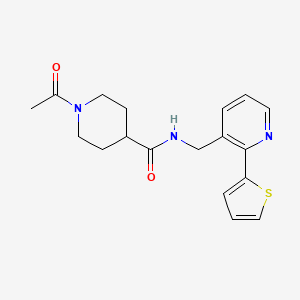
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2359210.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)


![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)

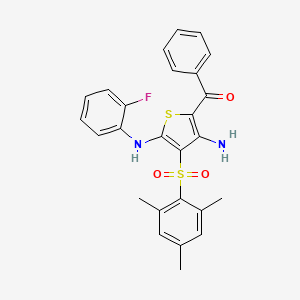
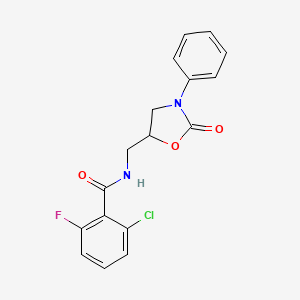
![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)
